molecular formula C11H13N3 B7985674 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline

2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline

Cat. No.: B7985674
M. Wt: 187.24 g/mol
InChI Key: QYFQEUVMHBYKFO-UHFFFAOYSA-N
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Description

2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a methyl group at the second position and a 5-methyl-1H-pyrazol-3-yl group at the fifth position of the aniline ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline typically involves the reaction of 2-methyl-5-nitroaniline with 5-methyl-1H-pyrazole under specific conditions. The nitro group is reduced to an amino group, and the pyrazole ring is introduced through a coupling reaction. The reaction conditions often include the use of solvents like ethyl acetate, and the process may involve washing with water and brine, followed by drying over sodium sulfate and filtration .

Industrial Production Methods: In industrial settings, the production of this compound may involve a one-pot, multicomponent method starting with primary alcohols. This approach is advantageous due to its operational simplicity, mild conditions, and high yields .

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted anilines, quinones, and other derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

    1-Methyl-1H-pyrazol-5-ol: This compound has a similar pyrazole ring structure but differs in the substitution pattern.

    5-Methyl-2-phenyl-1H-pyrazol-3-one: Another pyrazole derivative with different substituents on the ring.

Uniqueness: 2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual methyl and pyrazole substitutions make it a valuable intermediate in various synthetic and research applications .

Biological Activity

2-Methyl-5-(5-methyl-1H-pyrazol-3-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structure, featuring both an aniline and a pyrazole moiety, positions it as a promising candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C11H14N4C_{11}H_{14}N_{4}, with a molecular weight of 187.24 g/mol. The compound consists of a methyl-substituted aniline ring and a pyrazole group, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to the inhibition of enzymes involved in cell proliferation, apoptosis, and inflammatory responses. For instance, studies indicate that compounds with similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties against various bacterial strains. Pyrazole derivatives have been noted for their effectiveness against pathogens such as E. coli and Staphylococcus aureus . The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Anticancer Properties

The anticancer potential of this compound is supported by several studies demonstrating its ability to inhibit cancer cell proliferation. For example, compounds structurally related to this aniline derivative have shown significant activity against various cancer cell lines, including breast and lung cancer cells . The compound's mechanism may involve the induction of apoptosis and inhibition of tumor growth factors.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound may also possess anti-inflammatory effects. Research indicates that pyrazole derivatives can selectively inhibit COX enzymes, leading to reduced inflammation in models such as carrageenan-induced edema in rats . This suggests potential applications in treating inflammatory diseases.

Case Studies

Several studies have evaluated the biological activities of pyrazole derivatives similar to this compound:

  • Anticancer Study : A study demonstrated that pyrazole derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer activity .
  • Anti-inflammatory Research : In a model assessing paw edema in rats, certain pyrazole derivatives showed significant reductions in inflammation comparable to standard anti-inflammatory drugs like indomethacin .
  • Antimicrobial Evaluation : A recent investigation reported that specific derivatives were effective against multidrug-resistant strains, showcasing their potential as novel antimicrobial agents .

Data Table: Biological Activities Summary

Activity TypeEffectivenessReference
AntimicrobialEffective against E. coli, S. aureus
AnticancerIC50 values < 10 µM
Anti-inflammatorySignificant edema reduction

Properties

IUPAC Name

2-methyl-5-(5-methyl-1H-pyrazol-3-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-7-3-4-9(6-10(7)12)11-5-8(2)13-14-11/h3-6H,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYFQEUVMHBYKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NNC(=C2)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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